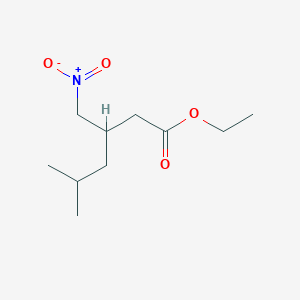

Ethyl 5-methyl-3-(nitromethyl)hexanoate

Description

Significance within Chemical Research and Development

The primary significance of ethyl 5-methyl-3-(nitromethyl)hexanoate lies in its application as a crucial intermediate in the synthesis of pharmacologically active compounds. nih.gov Most notably, it is a well-documented precursor in some synthetic routes to Pregabalin (B1679071), a gamma-aminobutyric acid (GABA) analogue used in the treatment of neuropathic pain, epilepsy, and generalized anxiety disorder. google.comnih.gov

The development of efficient synthetic routes to molecules like Pregabalin is a major focus in pharmaceutical research and development. The use of ethyl 5-methyl-3-(nitromethyl)hexanoate allows for the stereocontrolled introduction of the required amine functionality after the reduction of the nitro group. nih.gov This strategic use of a nitro compound as a masked amine is a common and effective tactic in organic synthesis.

Overview of its Strategic Position as a Synthetic Building Block

The strategic value of ethyl 5-methyl-3-(nitromethyl)hexanoate as a synthetic building block is derived from the reactivity of its two principal functional groups: the nitromethyl group and the ethyl ester. This dual functionality allows for a range of selective chemical manipulations.

The nitromethyl group is exceptionally versatile. nih.gov The strong electron-withdrawing nature of the nitro group acidifies the adjacent methylene (B1212753) protons, enabling a variety of carbon-carbon bond-forming reactions. nih.gov Furthermore, the nitro group itself can be transformed into a variety of other functional groups. The most significant of these transformations is its reduction to a primary amine (-NH₂), which is a key step in the synthesis of γ-amino acids like Pregabalin. nih.gov Another important reaction is the Nef reaction, which can convert the nitroalkane into a carbonyl compound (an aldehyde or ketone), providing another avenue for molecular elaboration. nih.gov

The ethyl ester group also plays a crucial role in the synthetic utility of the molecule. Esters are common intermediates in organic synthesis and can undergo several important transformations. ekb.eg They can be hydrolyzed to the corresponding carboxylic acid, which can then be used in further reactions such as amide bond formation. The ester can also be reduced to an alcohol or react with various nucleophiles at the carbonyl carbon. The presence of the ester allows for the protection of a carboxylic acid functionality while other parts of the molecule are being modified.

In essence, ethyl 5-methyl-3-(nitromethyl)hexanoate serves as a linchpin in synthetic strategies, providing a pre-functionalized six-carbon chain that can be elaborated at multiple positions to generate complex target molecules with high efficiency and control.

Structure

3D Structure

Propriétés

IUPAC Name |

ethyl 5-methyl-3-(nitromethyl)hexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO4/c1-4-15-10(12)6-9(5-8(2)3)7-11(13)14/h8-9H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOHHVAYLSGONPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(CC(C)C)C[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30560647 | |

| Record name | Ethyl 5-methyl-3-(nitromethyl)hexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30560647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128013-65-0 | |

| Record name | Ethyl 5-methyl-3-(nitromethyl)hexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30560647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Ethyl 5 Methyl 3 Nitromethyl Hexanoate and Its Precursors

Convergent Synthesis Approaches

Convergent synthesis strategies for ethyl 5-methyl-3-(nitromethyl)hexanoate involve the coupling of key fragments to assemble the final molecule. These methods offer efficiency by building complexity from well-defined intermediates.

Conjugate Addition Strategies Utilizing Nitromethane (B149229)

A prominent method for the synthesis of ethyl 5-methyl-3-(nitromethyl)hexanoate involves the conjugate addition of nitromethane to an α,β-unsaturated ester. This Michael addition reaction is a powerful tool for carbon-carbon bond formation.

The synthesis of racemic pregabalin (B1679071), for which ethyl 5-methyl-3-(nitromethyl)hexanoate is an intermediate, starts from (E)-5-methyl-hex-2-enoic acid ethyl ester. This precursor undergoes a conjugate addition of nitromethane to yield the target compound, ethyl 5-methyl-3-(nitromethyl)hexanoate. pearson.com This reaction is typically catalyzed by a base, which deprotonates nitromethane to form a nucleophilic nitronate anion that subsequently attacks the β-carbon of the unsaturated ester.

Reaction Scheme: Conjugate Addition of Nitromethane

This approach is advantageous due to the ready availability of both nitromethane and α,β-unsaturated esters, which can be prepared through various olefination reactions.

Derivatization from Hexanoic Acid and Related Intermediates

Another synthetic route involves the derivatization of a pre-existing hexanoic acid scaffold. 5-Methyl-3-(nitromethyl)hexanoic acid serves as a direct precursor to the target ester. rsc.org

The synthesis of this key carboxylic acid intermediate can be achieved through the oxidation of its corresponding aldehyde, 5-methyl-3-(nitromethyl)hexanal. Once the carboxylic acid is obtained, it can be readily converted to ethyl 5-methyl-3-(nitromethyl)hexanoate through standard esterification procedures, such as Fischer esterification, which involves reacting the carboxylic acid with ethanol (B145695) in the presence of a strong acid catalyst.

Reaction Scheme: Esterification of 5-Methyl-3-(nitromethyl)hexanoic acid

This method provides a straightforward pathway to the final product, contingent on the efficient synthesis of the carboxylic acid precursor.

Multicomponent Reaction Pathways

Multicomponent reactions (MCRs), where multiple starting materials react in a single synthetic operation to form a complex product, offer an efficient alternative for the synthesis of γ-nitroesters. A novel approach for the direct synthesis of β-aryl-γ-nitroesters has been developed using a multicomponent/domino reaction strategy. patsnap.com This reaction utilizes Meldrum's acid, an aldehyde, nitromethane, and an alcohol, promoted by a heterogeneous catalyst. patsnap.com

While this specific MCR is demonstrated for β-aryl-γ-nitroesters, the underlying principles can be adapted for the synthesis of aliphatic γ-nitroesters like ethyl 5-methyl-3-(nitromethyl)hexanoate. In a hypothetical adaptation, isovaleraldehyde (B47997) would react with Meldrum's acid and nitromethane in the presence of ethanol to form the desired product. The reaction proceeds through a series of tandem reactions, including Knoevenagel condensation, Michael addition, and alcoholysis/decarboxylation. patsnap.com

Hypothetical Multicomponent Reaction Scheme

The development of such MCRs is highly desirable from a green chemistry perspective, as they often lead to higher atom economy and reduced waste generation.

Precursor Synthesis and Functional Group Interconversions Leading to the Core Scaffold

Oxidation of Aldehyde Precursors

As mentioned previously, the oxidation of aldehyde precursors is a key step in the synthesis of the carboxylic acid intermediate, 5-methyl-3-(nitromethyl)hexanoic acid. The aldehyde, 5-methyl-3-(nitromethyl)hexanal, can be oxidized to the corresponding carboxylic acid using various oxidizing agents.

This transformation is a standard and well-established reaction in organic synthesis, providing a reliable method for accessing the carboxylic acid necessary for subsequent esterification.

Hydrolysis and Decarboxylation of Malonate Derivatives

The malonic ester synthesis provides a versatile method for the preparation of carboxylic acids and their derivatives, including the core structure of ethyl 5-methyl-3-(nitromethyl)hexanoate. A key precursor, 3-isobutylglutaric acid, can be synthesized starting from isovaleraldehyde and diethyl malonate. patsnap.com

The synthesis involves a Knoevenagel condensation between isovaleraldehyde and diethyl malonate. patsnap.com The resulting product can then undergo a Michael addition with another equivalent of diethyl malonate, followed by hydrolysis and decarboxylation to yield 3-isobutylglutaric acid. patsnap.com This diacid can then be further elaborated to introduce the nitromethyl group and form the final ester.

A related approach involves the alkylation of diethyl malonate with an appropriate isobutyl halide, followed by further synthetic manipulations to introduce the remaining structural features of the target molecule. pearson.com The acidic methylene (B1212753) protons of diethyl malonate are readily removed by a base to form a nucleophilic enolate, which can then react with an alkyl halide in an SN2 reaction.

Illustrative Reaction Scheme: Malonic Ester Synthesis

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

The efficiency of the synthesis of Ethyl 5-methyl-3-(nitromethyl)hexanoate is highly dependent on the careful optimization of various reaction parameters. These include the choice of reagents, their stoichiometric ratios, the solvent system employed, and the physical conditions of the reaction such as temperature and pressure.

The stoichiometry of the reactants and the choice of solvent are fundamental to maximizing the yield and minimizing side reactions in the Michael addition. The reaction necessitates a basic catalyst to deprotonate nitromethane, forming the reactive nitronate anion. sctunisie.orgacs.orgacs.org

Reagent Stoichiometry:

The molar ratio of the α,β-unsaturated ester, nitromethane, and the base is a critical parameter. An excess of nitromethane is often used to drive the reaction towards completion. The concentration of the base must be carefully controlled; while essential for the reaction to proceed, high concentrations can lead to side reactions such as polymerization of the α,β-unsaturated ester or double addition products. In some organocatalytic systems for similar reactions, catalyst loading can be as low as 0.5-10 mol% to achieve high yields and enantioselectivity. acs.orgnih.gov

Solvent System Effects:

A study on the Michael addition of nitroalkanes to various α,β-unsaturated compounds highlighted the significant impact of the solvent and the basic system on the reaction yield. sctunisie.org While not specific to Ethyl 5-methyl-3-(nitromethyl)hexanoate, the data provides valuable insights into the behavior of similar reactions. For the addition of nitromethane to methyl acrylate, a closely related substrate, methanolic conditions with sodium methoxide (B1231860) (MeO-/MeOH) provided a significantly higher yield compared to aqueous sodium hydroxide (B78521) or ethanolic systems. sctunisie.org This suggests that alcoholic solvents, where the alkoxide base corresponds to the alcohol, can be particularly effective.

In some cases, biphasic solvent systems, such as water-dichloromethane, have been employed in conjunction with a phase transfer catalyst (e.g., tetrabutylammonium (B224687) chloride) to enhance both reactivity and selectivity. sctunisie.org The use of a phase transfer catalyst facilitates the transfer of the nitronate anion from the aqueous phase to the organic phase where the reaction with the ester occurs, which can lead to a significant increase in yield. sctunisie.org Computational studies on a related Michael addition have also shown that the solvent can significantly impact the energy barriers of the reaction steps. acs.orgnih.gov While water can in some cases enhance organocatalysis, it may also hinder the reaction progress when used as the primary solvent. acs.orgnih.gov

| Solvent System | Base | Yield (%) of Michael Adduct with Methyl Acrylate |

| Water | NaOH (0.025M) | 18 |

| Ethanol/Water | NaOH/EtOH | 19 |

| Ethanol | EtO- | 32 |

| Methanol (B129727) | MeO- | 66 |

Table adapted from a study on Michael additions of nitroalkanes to α,β-unsaturated compounds, demonstrating the effect of the solvent system on yield. sctunisie.org The data shown is for the reaction of nitromethane with methyl acrylate, a compound structurally similar to the precursor of Ethyl 5-methyl-3-(nitromethyl)hexanoate.

Temperature and pressure are key physical parameters that can be manipulated to control the rate and outcome of the synthesis.

Temperature:

Pressure:

For most standard Michael additions, the reaction is conducted at atmospheric pressure. However, high pressure can be a valuable tool, particularly for reactions involving sterically hindered substrates. rsc.org The application of high pressure (e.g., 10 kbar) has been shown to improve the reaction rate and yield in certain organocatalytic asymmetric conjugate additions of nitroalkanes. rsc.org This is attributed to the negative activation volume of the reaction, where the transition state occupies a smaller volume than the reactants. While effective, the requirement for specialized high-pressure equipment can limit the practicality and scalability of this approach for industrial production. acs.org

Scalable Synthetic Protocols and Industrial Production Considerations

The transition from a laboratory-scale synthesis to an industrial production process for Ethyl 5-methyl-3-(nitromethyl)hexanoate requires careful consideration of several factors to ensure efficiency, cost-effectiveness, and safety.

Catalyst Selection and Loading:

For large-scale synthesis, the choice of catalyst is paramount. While strong bases like sodium methoxide are effective, their use can lead to challenges in work-up and waste disposal. The development of heterogeneous or organocatalytic systems is highly desirable for industrial applications. Organocatalysts, for example, can be used in low loadings (e.g., 0.5-5 mol%) and can offer high stereoselectivity, which is crucial for the synthesis of chiral drugs derived from this intermediate. acs.orgacs.org Furthermore, some organocatalysts have demonstrated suitability for multigram scale-up without the need for chromatographic purification, which is a significant advantage in an industrial setting. acs.org

Reaction Time and Throughput:

Minimizing reaction time is a key objective in industrial production to maximize reactor throughput. This can be achieved by optimizing catalyst loading, temperature, and reactant concentrations. Continuous flow reactors are also being explored for Michael additions, as they can offer better control over reaction parameters, improved heat transfer, and potentially higher yields and purity compared to batch processes. acs.org

Purification:

On an industrial scale, purification methods such as chromatography are often avoided due to high costs and solvent consumption. The ideal scalable protocol would yield a product of sufficient purity after a simple work-up procedure, such as extraction and crystallization. For example, in one large-scale preparation of a related nitro-Michael adduct, the product was obtained with high purity and yield without the need for chromatography. acs.org

Process Safety and Environmental Considerations:

The use of volatile and flammable solvents, as well as corrosive and toxic reagents, requires stringent safety protocols in an industrial environment. The development of greener synthetic routes using less hazardous solvents and reagents is an ongoing area of research. Water-based or solvent-free reaction systems, where feasible, are attractive from both an environmental and a cost perspective. researchgate.netscispace.com

Chemical Reactivity and Mechanistic Investigations of Ethyl 5 Methyl 3 Nitromethyl Hexanoate

Transformations Involving the Nitromethyl Functionality

The nitromethyl group is a highly valuable functional handle in organic synthesis due to its ability to be converted into a wide array of other functionalities. The strong electron-withdrawing nature of the nitro group also acidifies the adjacent α-carbon, enabling the formation of a nitronate anion, a key intermediate in many of its transformations.

Reductive Pathways to Amine Derivatives

One of the most significant transformations of the nitromethyl group in Ethyl 5-methyl-3-(nitromethyl)hexanoate is its reduction to a primary amine. This conversion is a critical step in the synthesis of pharmaceutically important compounds, such as (S)-Pregabalin, a drug used for treating neuropathic pain. google.com

The reduction is typically achieved through catalytic hydrogenation. A common method involves the use of Raney Nickel as the catalyst under a hydrogen atmosphere. google.com The reaction proceeds by the addition of hydrogen across the nitrogen-oxygen bonds of the nitro group, ultimately yielding the corresponding amine.

Table 1: Conditions for Reductive Amination

| Starting Material | Reagent/Catalyst | Product | Application |

|---|---|---|---|

| Potassium (S)-5-methyl-3-(nitromethyl)hexanoate | Raney Nickel, H₂ | (S)-3-(Aminomethyl)-5-methylhexanoic acid (Pregabalin) | Pharmaceutical Synthesis google.com |

This reductive pathway provides a direct route to γ-amino esters and their derivatives, which are important structural motifs in medicinal chemistry.

Oxidative Transformations to Nitro Compounds

The nitromethyl group can undergo oxidative transformations, most notably the Nef reaction, which converts a primary nitroalkane into an aldehyde. wikipedia.orgorganicreactions.orgalfa-chemistry.com This reaction typically proceeds by first forming the nitronate salt with a base, followed by treatment with strong acid. wikipedia.org

The mechanism involves the protonation of the nitronate to form a nitronic acid, which is then further protonated and undergoes nucleophilic attack by water. wikipedia.org The resulting intermediate ultimately collapses to yield the carbonyl compound and nitrous oxide. wikipedia.org The conditions for the Nef reaction must be carefully controlled, as weak acid conditions may lead to the formation of byproducts like oximes. alfa-chemistry.com In the context of Ethyl 5-methyl-3-(nitromethyl)hexanoate, the Nef reaction would yield the corresponding aldehyde at the C4 position.

Furthermore, enzymatic oxidation of nitroalkanes is also possible. Enzymes like nitroalkane oxidase can catalyze the oxidation of neutral nitroalkanes to their corresponding aldehydes or ketones, releasing nitrite (B80452) in the process. nih.govwikipedia.org

Nucleophilic Substitution Reactions at the Nitromethyl Group

The hydrogen atoms on the carbon adjacent to the nitro group in Ethyl 5-methyl-3-(nitromethyl)hexanoate are acidic and can be removed by a base to form a nitronate anion. This anion is a potent nucleophile and can react with various electrophiles in what are effectively nucleophilic substitution reactions at the nitromethyl carbon. frontiersin.orgnih.gov

The nitronate anion can participate in reactions such as alkylations and additions to carbonyl compounds. For example, the nitronate can be added to aldehydes in a Henry reaction, a classic carbon-carbon bond-forming reaction. organicreactions.org

Another important reaction is the Vicarious Nucleophilic Substitution (VNS), where a carbanion bearing a leaving group attacks an electron-deficient aromatic ring, leading to the substitution of a hydrogen atom. organic-chemistry.org While this is more common for nitroarenes, the principle of using the nucleophilic character of the α-carbon to the nitro group is a general feature of nitroalkane chemistry. The reactivity of the nitronate anion is central to the synthetic utility of Ethyl 5-methyl-3-(nitromethyl)hexanoate, allowing for the introduction of various substituents at the carbon atom of the nitromethyl group. frontiersin.orgnih.gov

Reactions of the Ester Moiety

The ethyl ester group in Ethyl 5-methyl-3-(nitromethyl)hexanoate is also susceptible to a range of chemical transformations, providing another avenue for the functionalization of the molecule.

Hydrolysis to the Carboxylic Acid

The ester can be hydrolyzed to the corresponding carboxylic acid, 5-methyl-3-(nitromethyl)hexanoic acid, under either acidic or basic conditions. chemistrysteps.com

Acid-catalyzed hydrolysis is a reversible process where the ester is heated with an excess of water in the presence of a strong acid catalyst, such as hydrochloric or sulfuric acid. libretexts.org The mechanism involves protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for nucleophilic attack by water. youtube.comyoutube.com

Base-catalyzed hydrolysis , also known as saponification, is an irreversible reaction that is often preferred for its higher completion rate. chemistrysteps.com The ester is treated with a strong base like sodium hydroxide (B78521). The reaction yields the carboxylate salt, which can then be protonated with a strong acid in a separate step to give the free carboxylic acid. chemistrysteps.com

Enzymatic hydrolysis offers a highly selective method for this transformation. For instance, lipases such as Novozyme 435 have been used for the kinetic resolution of racemic Ethyl 5-methyl-3-(nitromethyl)hexanoate. google.com This enzymatic process can selectively hydrolyze one enantiomer, yielding an enantiomerically enriched carboxylic acid and the unreacted ester of the opposite configuration. google.comwipo.int The stereoselectivity of this enzymatic hydrolysis can be further improved by using specific enzymes, like EstC from Burkholderia gladioli, in the presence of a co-solvent like methanol (B129727). google.com

Table 2: Hydrolysis Methods for Ethyl 5-methyl-3-(nitromethyl)hexanoate

| Hydrolysis Type | Reagents/Catalyst | Product | Key Features |

|---|---|---|---|

| Acid-Catalyzed | H₃O⁺ (e.g., dilute HCl or H₂SO₄), Heat | 5-methyl-3-(nitromethyl)hexanoic acid | Reversible reaction libretexts.org |

| Base-Catalyzed (Saponification) | NaOH or KOH, Heat; then H₃O⁺ | 5-methyl-3-(nitromethyl)hexanoic acid | Irreversible reaction chemistrysteps.com |

Transesterification Processes

Transesterification is the process of exchanging the ethyl group of the ester with another alkyl group from an alcohol. masterorganicchemistry.com This reaction can be catalyzed by either acids or bases. masterorganicchemistry.com

In an acid-catalyzed transesterification , the mechanism is similar to acid-catalyzed hydrolysis, but with an alcohol acting as the nucleophile instead of water. masterorganicchemistry.com

In a base-catalyzed transesterification , an alkoxide is used as the nucleophile. The reaction proceeds via a nucleophilic addition-elimination mechanism. masterorganicchemistry.com

While specific studies on the transesterification of Ethyl 5-methyl-3-(nitromethyl)hexanoate are not widely reported, the principles are well-established for similar β-nitro esters. For example, methyl 2-nitroacetate can undergo transesterification with various primary, secondary, and tertiary alcohols in the presence of a dibutyltin (B87310) (IV) oxide catalyst. researchgate.net Similarly, boronic acids, particularly those with electron-withdrawing groups like 3-nitrobenzeneboronic acid, have been shown to be effective catalysts for the transesterification of β-keto esters, a class of compounds with similar reactivity considerations. nih.govresearchgate.netucc.ie These methods suggest that Ethyl 5-methyl-3-(nitromethyl)hexanoate can be readily converted to other esters, expanding its synthetic utility.

Comparative Reactivity Studies of Analogous Nitromethyl, Amino, and Cyano Compounds

The reactivity of Ethyl 5-methyl-3-(nitromethyl)hexanoate is significantly influenced by the functional group attached to the carbon adjacent to the isobutyl group. A comparative analysis with its amino and cyano analogs reveals the distinct electronic effects of these substituents.

Electron-Withdrawing Effects and Electrophilicity

The nitromethyl, aminomethyl, and cyanomethyl groups exhibit markedly different electronic properties, which in turn dictate the electrophilicity of the molecule.

Nitromethyl Group (-CH₂NO₂): The nitro group is a strong electron-withdrawing group (EWG) due to both inductive and resonance effects. libretexts.orglibretexts.org This effect significantly increases the acidity of the α-protons on the nitromethyl carbon, making them susceptible to deprotonation by a base. The resulting nitronate anion is a potent nucleophile. wikipedia.org The carbon of the C-NO₂ bond itself is not highly electrophilic, but the electron-withdrawing nature of the nitro group can activate adjacent positions to nucleophilic attack.

Amino Group (-CH₂NH₂): In contrast to the nitro group, the amino group is an electron-donating group (EDG) through resonance, although it has a weak inductive electron-withdrawing effect. ucalgary.ca Primary amines like the aminomethyl analog are basic and act as nucleophiles. ncert.nic.in The presence of the amino group does not confer significant electrophilicity to the adjacent carbon atoms.

Cyano Group (-CH₂CN): The cyano (nitrile) group is also a strong electron-withdrawing group, primarily through its inductive effect and resonance. libretexts.org The carbon atom of the nitrile group is electrophilic and can be attacked by nucleophiles. wikipedia.org Similar to the nitro group, the cyano group increases the acidity of the α-protons.

A hypothetical comparison of the electrophilicity at the carbonyl carbon of the ester and the carbon bearing the substituent is presented in the table below.

| Compound | Substituent | Electron-Withdrawing/Donating Nature | Expected Electrophilicity at Carbonyl Carbon | Expected Acidity of α-Protons to Substituent |

| Ethyl 5-methyl-3-(nitromethyl)hexanoate | -CH₂NO₂ | Strong Electron-Withdrawing | Increased | High |

| Ethyl 5-methyl-3-(aminomethyl)hexanoate | -CH₂NH₂ | Electron-Donating (Resonance) | Decreased | Low |

| Ethyl 5-methyl-3-(cyanomethyl)hexanoate | -CH₂CN | Strong Electron-Withdrawing | Increased | Moderate to High |

This table is a qualitative representation based on established electronic effects of the functional groups.

The synthesis of the cyano analog, specifically (S)-3-cyano-5-methylhexanoic acid ethyl ester, is a known process, often utilized as a key intermediate in the synthesis of pharmaceuticals like (S)-pregabalin. amazonaws.comnih.govgoogle.com Similarly, methods for the synthesis of the corresponding amino analog, (S)-3-(aminomethyl)-5-methylhexanoic acid, have also been reported. google.com

Elucidation of Reaction Mechanisms and Intermediates

The reaction mechanisms involving Ethyl 5-methyl-3-(nitromethyl)hexanoate are expected to be characteristic of aliphatic nitro compounds.

Kinetic Studies of Functional Group Stability

A hypothetical kinetic study could compare the rate of a specific reaction (e.g., base-catalyzed condensation) for the nitromethyl, aminomethyl, and cyanomethyl analogs. Such a study would likely reveal a faster rate for the nitro and cyano compounds due to the enhanced acidity of the α-protons, facilitating the formation of the nucleophilic intermediate.

Hypothetical Relative Reaction Rates for a Base-Catalyzed Condensation:

| Analog | Relative Rate Constant (k_rel) |

| Nitromethyl | High |

| Cyanomethyl | Moderate to High |

| Aminomethyl | Low |

This table presents a hypothetical scenario based on the known reactivity of these functional groups.

The stability of the nitro group itself can be investigated under various reaction conditions (e.g., different temperatures, pH, catalysts). For instance, the reduction of aliphatic nitro compounds to amines is a common transformation, and kinetic studies can help optimize this process. researchgate.netrsc.org

In Situ Monitoring of Reaction Progress

To gain a deeper understanding of the reaction mechanisms, in situ monitoring techniques are invaluable. spectroscopyonline.com Spectroscopic methods such as FT-IR, Raman, and NMR spectroscopy can be employed to track the real-time concentration changes of reactants, intermediates, and products. acs.org

For a reaction involving Ethyl 5-methyl-3-(nitromethyl)hexanoate, one could monitor the disappearance of the characteristic vibrational bands of the nitro group (typically around 1550 cm⁻¹ and 1350 cm⁻¹) in the IR or Raman spectrum. acs.org Simultaneously, the appearance of new peaks corresponding to the product would be observed. This approach allows for the identification of transient intermediates that might not be detectable through traditional offline analysis. spectroscopyonline.com

For example, in a nitro-aldol (Henry) reaction with an aldehyde, in situ monitoring could reveal the formation of the intermediate β-nitro alkoxide before its protonation to the final β-nitro alcohol product. wikipedia.org

Potential Spectroscopic Handles for In Situ Monitoring:

| Functional Group | Spectroscopic Technique | Characteristic Signal |

| Nitro (-NO₂) | IR, Raman | Asymmetric & Symmetric stretching bands |

| Ester Carbonyl (C=O) | IR, Raman | Stretching band |

| Nitrile (-C≡N) | IR, Raman | Stretching band |

| Amine (-NH₂) | IR, NMR | N-H stretching, chemical shift |

By applying these techniques, a detailed picture of the reaction kinetics and mechanism for the transformations of Ethyl 5-methyl-3-(nitromethyl)hexanoate and its analogs can be constructed, providing valuable insights into their chemical behavior.

Stereochemical Aspects and Enantioselective Synthesis Utilizing Ethyl 5 Methyl 3 Nitromethyl Hexanoate

Chiral Recognition and Resolution Strategies

Chiral recognition and subsequent resolution are critical steps to isolate the desired enantiomer from the racemic mixture. These processes exploit the different ways enantiomers interact with other chiral entities.

Enzymatic kinetic resolution is a powerful technique that utilizes the stereoselectivity of enzymes to differentiate between enantiomers. In this process, an enzyme selectively catalyzes a reaction on one enantiomer of a racemic substrate at a much faster rate than the other. For racemic ethyl 5-methyl-3-(nitromethyl)hexanoate, this typically involves the stereoselective hydrolysis of the ester.

Research has demonstrated that various lipases and esterases can effectively resolve this racemate. The enzyme selectively hydrolyzes one ester enantiomer into its corresponding carboxylic acid, leaving the other enantiomer largely unreacted as the original ester. For instance, one method can convert the racemic ester into a mixture containing (R)-5-methyl-3-(nitromethyl)hexanoic acid ethyl ester and the salt of (S)-5-methyl-3-(nitromethyl)hexanoic acid. google.com The choice of enzyme dictates which enantiomer is hydrolyzed.

| Enzyme | Substrate | Products | Key Finding |

| Novozyme 435 | Racemic ethyl 5-methyl-3-(nitromethyl)hexanoate | (S)-5-methyl-3-nitromethyl-hexanoic acid and (R)-ethyl 5-methyl-3-(nitromethyl)hexanoate | Good selectivity is only achieved at specific conversion rates (<30% or >60%), limiting yield. google.com |

| EstC from Burkholderia gladioli | Racemic ethyl 5-methyl-3-(nitromethyl)hexanoate | Enantiomerically pure acid and ester | The presence of methanol (B129727) as a co-solvent unexpectedly increases the stereoselectivity of the hydrolysis, leading to higher enantiomeric excess (ee) of the products. google.com |

Diastereoselective approaches involve converting the pair of enantiomers into a pair of diastereomers, which have different physical properties (e.g., solubility, boiling point) and can thus be separated by conventional techniques like crystallization or chromatography. wikipedia.org

The most common method is resolution via diastereomeric salt formation. nii.ac.jpnih.gov This process involves the following steps:

Hydrolysis of the racemic ethyl 5-methyl-3-(nitromethyl)hexanoate to the corresponding racemic carboxylic acid.

Reaction of the racemic acid with a single, pure enantiomer of a chiral base (the resolving agent), such as (S)-1-phenylethylamine or cinchonidine. wikipedia.orgnii.ac.jp This reaction forms a pair of diastereomeric salts.

These salts, having different solubilities, can be separated by fractional crystallization. One salt will preferentially crystallize from a suitable solvent, while the other remains dissolved. kiko-tech.co.jp

Once separated, the individual diastereomeric salts are treated with an acid to break the salt linkage, liberating the pure (R) or (S) enantiomer of the carboxylic acid and recovering the resolving agent.

While the conjugate addition used to synthesize the initial racemate is not itself diastereoselective, this classical resolution strategy is a well-established and industrially viable method for separating the resulting enantiomers. nii.ac.jppharmtech.com

Asymmetric Induction in Synthetic Pathways

Asymmetric induction refers to synthetic strategies that preferentially create one enantiomer over the other, avoiding the need to separate a racemic mixture.

Based on available scientific literature, a synthetic pathway to Ethyl 5-methyl-3-(nitromethyl)hexanoate involving the asymmetric reduction of a keto intermediate is not a commonly documented or established route. The primary synthesis proceeds via a conjugate addition to an α,β-unsaturated ester. google.com

Enantioselective derivatization is the principle that underpins the resolution strategies previously discussed. It involves using a chiral agent to selectively react with one enantiomer in the racemic mixture, converting it into a new substance (a derivative) that can be easily separated.

The enzymatic kinetic resolution described in section 4.1.1 is a prime example. The enzyme acts as a chiral agent that selectively derivatizes one enantiomer through hydrolysis. The resulting product mixture of an acid and an ester is separable due to their different chemical properties (e.g., solubility in acidic or basic aqueous solutions).

Similarly, the formation of diastereomeric salts (section 4.1.2) is a form of chemical enantioselective derivatization. The chiral resolving agent converts the enantiomers into diastereomeric salt derivatives, which are then separable. This method is one of the most widely used on an industrial scale for its simplicity and cost-effectiveness compared to other techniques. nii.ac.jppharmtech.com

Control of Stereocenter Formation and Absolute Configuration

The absolute configuration at the C3 stereocenter of ethyl 5-methyl-3-(nitromethyl)hexanoate is crucial, as only the (S)-enantiomer leads to the desired biologically active (S)-pregabalin. Control over this stereocenter is not typically achieved during its initial formation, which yields a racemate, but rather in the subsequent resolution step. google.com

Enzymatic kinetic resolution provides excellent control over obtaining the desired absolute configuration. By selecting an appropriate enzyme system, chemists can direct the reaction to selectively produce the (S)-acid from the racemic ester. google.com For example, a specific enzymatic process can be tailored to yield (S)-5-methyl-3-nitromethyl-hexanoic acid salt and the unreacted (R)-5-methyl-3-nitromethyl-hexanoic acid ester. google.com The isolated (S)-acid, now possessing the correct and defined absolute stereochemistry, is then carried forward in the synthesis. This selective transformation is the key step that controls the final absolute configuration of the target molecule.

Racemization and Recycling Methodologies for Undesired Enantiomers

The key structural feature of ethyl 5-methyl-3-(nitromethyl)hexanoate that enables racemization is the presence of an acidic proton on the carbon atom alpha to the nitro group. The nitro group is a strong electron-withdrawing group, which increases the acidity of the adjacent C-H bond. Abstraction of this proton by a base leads to the formation of a planar nitronate anion intermediate. Subsequent reprotonation of this achiral intermediate can occur from either face with equal probability, leading to the formation of a racemic mixture. spcmc.ac.inlibretexts.org

Several general strategies for racemization can be considered for their applicability to undesired enantiomers of ethyl 5-methyl-3-(nitromethyl)hexanoate. These methods often involve the use of base or acid catalysis, or thermal induction. spcmc.ac.inpharmaguideline.com

Base-Catalyzed Racemization:

Base-catalyzed racemization is a common and effective method for compounds with an acidic proton at a stereocenter. spcmc.ac.in For ethyl 5-methyl-3-(nitromethyl)hexanoate, treatment with a suitable base would facilitate the formation of the key nitronate intermediate.

Table 1: Potential Conditions for Base-Catalyzed Racemization

| Parameter | Condition | Rationale |

| Base | Sodium ethoxide, Potassium tert-butoxide | The choice of base is crucial to effectively deprotonate the carbon alpha to the nitro group without causing significant side reactions such as ester hydrolysis. |

| Solvent | Ethanol (B145695), tert-Butanol, THF | The solvent should be compatible with the base and the substrate, and capable of solvating the ionic intermediate. |

| Temperature | Room temperature to moderate heating | The reaction temperature would need to be optimized to achieve a reasonable rate of racemization while minimizing degradation. |

The process involves the temporary removal of a mildly acidic hydrogen, leading to a planar intermediate. spcmc.ac.in The subsequent non-stereoselective reprotonation results in the loss of optical activity.

Acid-Catalyzed Racemization:

While less common for nitroalkanes compared to base-catalyzed methods, acid-catalyzed racemization could also be explored. This would likely proceed through the formation of the aci-nitro tautomer, which is achiral. The equilibrium between the nitroalkane and the aci-nitro form can be influenced by the presence of an acid. libretexts.org

Recycling of the Racemate:

For instance, if the desired (S)-enantiomer was initially separated via enzymatic resolution, the racemized mixture containing both (R)- and (S)-enantiomers can be fed back into the enzymatic process. The enzyme would again selectively convert the (S)-enantiomer, leaving the (R)-enantiomer to be isolated, racemized, and recycled in a continuous loop. This concept is applied in the industrial synthesis of various chiral compounds. nih.gov

In a similar vein, a patent for the racemization of a related compound, (S)-3-carbamoylmethyl-5-methyl-hexanoic acid, highlights a process involving heating to form a cyclic imide, followed by hydrolysis to yield the racemate. google.com While the functional groups differ, this demonstrates the principle of converting an undesired enantiomer into a recyclable racemic form in the broader context of synthesizing pregabalin (B1679071) precursors.

Advanced Analytical Methodologies for Characterization and Purity Assessment

Spectroscopic Techniques for Structural Confirmation

A suite of spectroscopic techniques is utilized to unequivocally confirm the molecular structure of ethyl 5-methyl-3-(nitromethyl)hexanoate. These methods provide detailed information about the compound's functional groups and the connectivity of its atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the carbon-hydrogen framework of the molecule.

¹H NMR: The proton NMR spectrum of ethyl 5-methyl-3-(nitromethyl)hexanoate is expected to exhibit characteristic signals corresponding to the different types of protons in the molecule. For instance, the ethyl ester group would show a triplet for the methyl protons and a quartet for the methylene (B1212753) protons. The protons of the nitromethyl group would likely appear as a distinct signal, and the various methylene and methine protons of the hexanoate (B1226103) backbone would have specific chemical shifts and splitting patterns due to their unique chemical environments. carlroth.comsigmaaldrich.com

¹³C NMR: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule. Distinct peaks are expected for the carbonyl carbon of the ester, the carbon of the nitromethyl group, the two carbons of the ethyl group, and the carbons forming the hexanoate chain. The chemical shifts of these carbons are indicative of their bonding environment. sigmaaldrich.com

Infrared (IR) Spectroscopy: IR spectroscopy is employed to identify the functional groups present in the molecule. The IR spectrum of ethyl 5-methyl-3-(nitromethyl)hexanoate is anticipated to show strong absorption bands characteristic of the ester and nitro groups. A strong carbonyl (C=O) stretching vibration is expected around 1730-1750 cm⁻¹, typical for esters. Additionally, characteristic strong asymmetric and symmetric stretching vibrations for the nitro (NO₂) group are expected to appear around 1550 cm⁻¹ and 1380 cm⁻¹, respectively. nist.gov

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to gain structural information through analysis of its fragmentation patterns. The molecular ion peak in the mass spectrum would correspond to the molecular weight of ethyl 5-methyl-3-(nitromethyl)hexanoate (217.26 g/mol ). nih.govechemi.com Common fragmentation patterns for esters include the loss of the alkoxy group (–OCH₂CH₃) and rearrangements such as the McLafferty rearrangement. The presence of the nitro group would also lead to characteristic fragmentation pathways. nist.govresearchgate.net

| Spectroscopic Data | Expected Observations for Ethyl 5-methyl-3-(nitromethyl)hexanoate |

| ¹H NMR | Signals for ethyl ester (triplet and quartet), nitromethyl group, and hexanoate backbone protons. |

| ¹³C NMR | Peaks for carbonyl carbon, nitromethyl carbon, ethyl group carbons, and hexanoate chain carbons. |

| IR Spectroscopy | Strong C=O stretch (ester) around 1730-1750 cm⁻¹, strong NO₂ stretches around 1550 cm⁻¹ and 1380 cm⁻¹. |

| Mass Spectrometry | Molecular ion peak at m/z 217. Characteristic fragmentation of ester and nitro groups. |

Chromatographic Techniques for Enantiomeric Purity Determination

Since ethyl 5-methyl-3-(nitromethyl)hexanoate possesses a chiral center at the C3 position, the determination of its enantiomeric purity is critical, especially when it is used as a precursor for a single-enantiomer drug like (S)-pregabalin. phmethods.netnih.gov High-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) is the most common and effective technique for separating and quantifying the enantiomers.

The direct enantiomeric separation of structurally related compounds, such as pregabalin (B1679071), has been successfully achieved using CSPs. nih.govnih.gov For instance, zwitterionic chiral selectors derived from cinchona alkaloids have demonstrated high selectivity for the enantiomers of pregabalin. nih.govnih.govresearchgate.net A similar approach can be applied to ethyl 5-methyl-3-(nitromethyl)hexanoate. The method typically involves dissolving the sample in a suitable solvent and injecting it into an HPLC system equipped with a chiral column. The mobile phase composition, flow rate, and column temperature are optimized to achieve baseline separation of the two enantiomers. Detection is commonly performed using an ultraviolet (UV) detector or a mass spectrometer. nih.govnih.gov

Alternatively, pre-column derivatization with a chiral derivatizing agent can be employed. researchgate.net This converts the enantiomers into diastereomers, which can then be separated on a standard achiral HPLC column. However, direct chiral HPLC is often preferred due to its simplicity and avoidance of potential side reactions during derivatization.

| Chromatographic Method | Stationary Phase | Mobile Phase (Typical) | Detection | Application |

| Chiral HPLC | Chiral Stationary Phase (e.g., based on cinchona alkaloids) | Mixture of an organic solvent (e.g., methanol (B129727), acetonitrile) and an acidic or basic modifier | UV, MS | Direct separation and quantification of enantiomers. |

| HPLC with Chiral Derivatization | Achiral (e.g., C18) | Gradient or isocratic mixture of water and organic solvent | UV | Separation of diastereomeric derivatives. |

Orthogonal Analytical Validation Strategies

To ensure the comprehensive quality control of ethyl 5-methyl-3-(nitromethyl)hexanoate, a single analytical method is often insufficient. Orthogonal analytical validation involves the use of multiple, independent analytical techniques that rely on different separation or detection principles to assess the same quality attribute. alphalyse.comsantaisci.comresearchgate.net This approach provides a higher level of confidence in the analytical results and increases the likelihood of detecting any potential impurities that might co-elute or be otherwise missed by a single method.

A robust orthogonal validation strategy for ethyl 5-methyl-3-(nitromethyl)hexanoate would typically combine a primary chromatographic method with one or more complementary techniques. For example, a reversed-phase HPLC (RP-HPLC) method for purity assessment could be complemented by a normal-phase HPLC (NP-HPLC) method. santaisci.com Since the separation mechanisms in RP-HPLC (hydrophobic interactions) and NP-HPLC (polar interactions) are fundamentally different, they are considered orthogonal. santaisci.com This combination is effective in separating a wider range of impurities with varying polarities.

Furthermore, spectroscopic techniques can be used orthogonally to chromatographic methods. For instance, while HPLC provides information on the purity of the sample, NMR spectroscopy can confirm the structure of the main component and identify any structurally related impurities. Similarly, coupling liquid chromatography with mass spectrometry (LC-MS) provides an additional layer of confirmation by providing molecular weight information for each separated peak. alphalyse.comhovione.com

| Analytical Attribute | Primary Method | Orthogonal Method 1 | Orthogonal Method 2 |

| Purity/Impurity Profile | Reversed-Phase HPLC (RP-HPLC) | Normal-Phase HPLC (NP-HPLC) | Gas Chromatography (GC) for volatile impurities |

| Structural Confirmation | ¹H and ¹³C NMR Spectroscopy | Mass Spectrometry (MS) | Infrared (IR) Spectroscopy |

| Enantiomeric Purity | Chiral HPLC | HPLC with chiral derivatization | Capillary Electrophoresis (CE) with a chiral selector |

By implementing a comprehensive suite of advanced analytical methodologies, including spectroscopic and chromatographic techniques within an orthogonal validation framework, the identity, purity, and enantiomeric integrity of ethyl 5-methyl-3-(nitromethyl)hexanoate can be rigorously established and controlled.

Applications As a Versatile Intermediate in Medicinal and Fine Chemical Synthesis

Precursor Role in Gamma-Amino Acid Analog Production

The primary and most well-documented application of Ethyl 5-methyl-3-(nitromethyl)hexanoate is its role as a key intermediate in the synthesis of gamma-amino acid (GABA) analogs. scbt.com GABA is the principal inhibitory neurotransmitter in the mammalian central nervous system, and its analogs are an important class of drugs for treating a variety of neurological disorders.

One of the most notable GABA analogs synthesized from this precursor is 3-(Aminomethyl)-5-methylhexanoic acid, widely known as Pregabalin (B1679071). scbt.com Pregabalin is a widely used pharmaceutical for the management of neuropathic pain, fibromyalgia, and certain types of seizures. The synthesis of Pregabalin from Ethyl 5-methyl-3-(nitromethyl)hexanoate underscores the industrial importance of this chemical intermediate.

The conversion of Ethyl 5-methyl-3-(nitromethyl)hexanoate to aminomethylhexanoic acid derivatives is primarily achieved through the reduction of the nitro group to a primary amine. This transformation is a cornerstone of synthetic organic chemistry, with several established methods applicable to this specific substrate.

The most common and industrially viable method for this conversion is catalytic hydrogenation . wikipedia.orggoogle.com This process involves the reaction of the nitro compound with hydrogen gas in the presence of a metal catalyst.

Commonly used catalysts for this reduction include:

Raney Nickel: This is a widely used catalyst for the reduction of nitro groups due to its high activity and relatively low cost. wikipedia.orgcommonorganicchemistry.comrasayanjournal.co.in The reaction is typically carried out in a solvent such as an alcohol (e.g., methanol (B129727) or ethanol) under a hydrogen atmosphere.

Palladium on Carbon (Pd/C): Another effective catalyst for nitro group reduction, often favored for its efficiency and selectivity. commonorganicchemistry.com

Platinum(IV) Oxide (PtO₂): Also known as Adams' catalyst, it is a versatile catalyst for the hydrogenation of various functional groups, including nitroalkanes. wikipedia.org

The general reaction scheme for the reduction is as follows:

Reaction Scheme: Reduction of Ethyl 5-methyl-3-(nitromethyl)hexanoate

Ethyl 5-methyl-3-(nitromethyl)hexanoate + H₂ (in the presence of a catalyst) → 3-(Aminomethyl)-5-methylhexanoic acid ethyl ester

Following the reduction of the nitro group, the resulting amino ester can be hydrolyzed to the final gamma-amino acid derivative, such as Pregabalin. This hydrolysis is typically carried out under acidic or basic conditions.

| Catalyst | Typical Reaction Conditions | Advantages | Disadvantages |

| Raney Nickel | Hydrogen gas, alcohol solvent, moderate temperature and pressure | High activity, cost-effective | Can be pyrophoric, potential for nickel leaching |

| Palladium on Carbon (Pd/C) | Hydrogen gas, various solvents, often at room temperature | High efficiency, good selectivity | Higher cost than nickel-based catalysts |

| **Platinum(IV) Oxide (PtO₂) ** | Hydrogen gas, various solvents | Highly active and versatile | High cost |

Scaffold for Novel Chemical Entities and Libraries

While the predominant application of Ethyl 5-methyl-3-(nitromethyl)hexanoate is in the synthesis of Pregabalin, its molecular structure holds potential for its use as a scaffold in the generation of novel chemical entities and libraries for drug discovery. The presence of the ester and the latent amino group (in the form of the nitro group) provides two key points for diversification.

However, a comprehensive review of the scientific literature indicates that the exploration of Ethyl 5-methyl-3-(nitromethyl)hexanoate as a versatile scaffold for chemical library synthesis is not extensively documented. The research focus has been heavily concentrated on its role as a dedicated precursor for Pregabalin and its analogs. The potential for derivatization at the ester and the amine (once reduced) could theoretically lead to a range of compounds with different physicochemical properties and biological activities.

Strategies for Enhancing Atom Economy and Sustainability in Related Syntheses

The principles of green chemistry, particularly atom economy, are of paramount importance in the pharmaceutical industry to minimize waste and improve the environmental footprint of manufacturing processes. jocpr.com In the context of syntheses involving Ethyl 5-methyl-3-(nitromethyl)hexanoate, several strategies can be employed to enhance atom economy and sustainability.

The concept of atom economy focuses on maximizing the incorporation of all atoms from the starting materials into the final product. nih.gov The reduction of the nitro group via catalytic hydrogenation is an inherently atom-economical process. acsgcipr.org In an ideal catalytic hydrogenation, the only byproduct is water, which is formed from the oxygen atoms of the nitro group and the hydrogen gas.

Key strategies for improving sustainability in syntheses involving this intermediate include:

Catalyst Selection and Recycling: The use of heterogeneous catalysts like Raney Nickel and Pd/C is advantageous as they can be recovered from the reaction mixture by filtration and potentially reused, reducing waste and cost. acsgcipr.org

Solvent Choice: The selection of environmentally benign solvents is crucial. Alcohols, which are often used in these hydrogenations, are generally considered more acceptable than halogenated or aromatic solvents.

Process Optimization: Careful optimization of reaction conditions such as temperature, pressure, and reaction time can lead to higher yields and reduced formation of byproducts, thus contributing to a more sustainable process. acsgcipr.org

| Strategy | Impact on Sustainability | Relevance to Ethyl 5-methyl-3-(nitromethyl)hexanoate Syntheses |

| Catalytic Hydrogenation | High atom economy, minimal byproducts. acsgcipr.org | The primary method for converting the nitro group to an amine. |

| Catalyst Recycling | Reduces metal waste and process cost. | Applicable to heterogeneous catalysts like Raney Nickel and Pd/C. |

| Use of Greener Solvents | Minimizes environmental impact of solvent use and disposal. | Selection of alcohols over more hazardous solvents. |

| Enzymatic Resolution and Racemization | Increases overall yield of the desired stereoisomer, reducing waste. google.com | Important for the efficient synthesis of enantiomerically pure drugs like (S)-Pregabalin. |

By implementing these strategies, the synthesis of valuable pharmaceuticals from Ethyl 5-methyl-3-(nitromethyl)hexanoate can be made more efficient, cost-effective, and environmentally responsible.

Future Research Directions and Emerging Paradigms

Development of Novel Catalytic Systems for Efficient Transformations

The transformation of Ethyl 5-methyl-3-(nitromethyl)hexanoate, particularly the reduction of its nitro group to a primary amine, is a critical step in many synthetic pathways. Future research is poised to move beyond traditional stoichiometric reagents and explore more sophisticated and efficient catalytic systems. The focus is on enhancing selectivity, improving reaction rates, and utilizing milder, more environmentally benign conditions.

A significant area of development lies in the realm of heterogeneous catalysis . Catalysts such as Palladium on carbon (Pd/C) and Raney Nickel are well-established for nitro group reductions. rsc.orgsci-hub.stresearchgate.net Recent advancements, however, are exploring novel support materials and catalyst modifications to improve performance. For instance, the use of nitrogen-doped carbon nanofibers as a support for catalysts has shown to enhance chemoselectivity in nitroarene hydrogenation. sci-hub.st The development of catalysts based on non-precious metals like iron and cobalt is also a key trend, aiming to reduce costs and environmental impact. researchgate.netacs.org

Another promising frontier is organocatalysis . Chiral organocatalysts, such as squaramides, have demonstrated high efficiency and enantioselectivity in Michael additions to form γ-nitro carboxylic derivatives, which are structurally related to Ethyl 5-methyl-3-(nitromethyl)hexanoate. researchgate.net These catalysts operate through hydrogen bonding and can provide access to specific stereoisomers, a crucial aspect in the synthesis of chiral drugs. researchgate.net

Furthermore, biocatalysis offers a highly selective and green alternative. A Korean patent discloses the stereoselective enzymatic hydrolysis of racemic Ethyl 5-methyl-3-(nitromethyl)hexanoate. google.com This process utilizes enzymes such as Novozym 435 (an immobilized lipase) and an esterase from Burkholderia gladioli (EstC). google.com Notably, the addition of methanol (B129727) as a co-solvent was found to significantly improve the stereoselectivity of the hydrolysis catalyzed by EstC. google.com Lipases, in general, are well-regarded for their role in the kinetic resolution of racemates, making them a valuable tool for obtaining enantiomerically pure compounds. nih.gov The promiscuous activity of some enzymes, like 4-oxalocrotonate tautomerase (4-OT), has also been shown to catalyze asymmetric Michael additions of nitromethane (B149229) to α,β-unsaturated aldehydes, opening up possibilities for novel biocatalytic routes to γ-nitro compounds. nih.gov

| Catalyst System | Transformation | Substrate/Analog | Key Findings | Reference(s) |

| Pd/C, Raney Nickel | Nitro Group Reduction | General Aliphatic & Aromatic Nitro Compounds | Standard heterogeneous catalysts for nitro reduction. rsc.orgsci-hub.stresearchgate.net | rsc.orgsci-hub.stresearchgate.net |

| Sulfided Platinum | Chemoselective Hydrogenation | Nitro Groups in presence of Heteroaryl Halides | Allows for selective reduction of the nitro group without affecting other sensitive functionalities. sci-hub.st | sci-hub.st |

| Chiral Squaramides | Enantioselective Michael Addition | 1,3-dicarbonyl compounds and aliphatic nitroalkenes | High yields and enantiomeric purities of γ-nitro carboxylic derivatives. researchgate.net | researchgate.net |

| Novozym 435 (Immobilized Lipase) | Enantioselective Hydrolysis | Ethyl 5-methyl-3-(nitromethyl)hexanoate | Produces enantiomerically enriched (S)-5-methyl-3-nitromethyl-hexanoic acid. google.com | google.com |

| Esterase from Burkholderia gladioli (EstC) | Enantioselective Hydrolysis | Ethyl 5-methyl-3-(nitromethyl)hexanoate | Stereoselectivity is enhanced in the presence of methanol as a co-solvent. google.com | google.com |

| 4-Oxalocrotonate Tautomerase (F50A mutant) | Asymmetric Michael Addition | Nitromethane and α,β-unsaturated aldehydes | Efficiently produces γ-nitroaldehydes with high enantiopurity. nih.gov | nih.gov |

Exploration of Alternative Biosynthetic Routes

The de novo synthesis of Ethyl 5-methyl-3-(nitromethyl)hexanoate or its precursors using engineered metabolic pathways in microorganisms presents a compelling vision for sustainable chemical production. While a complete biosynthetic pathway for this specific compound has not been reported, research into the enzymatic synthesis of related molecules provides a strong foundation for future exploration.

A key strategy involves the use of ene-reductases . These enzymes have been successfully employed in the asymmetric bioreduction of β-cyanoacrylate esters, which are precursors to γ-amino acid analogs like Pregabalin (B1679071). nih.gov By analogy, one could envision a biosynthetic pathway where a suitable α,β-unsaturated ester is reduced by an ene-reductase to set the stereochemistry at the C3 position, followed by a biocatalytic step to introduce the nitromethyl group.

Another avenue of exploration is the use of enzymes capable of forming C-C bonds with nitroalkanes. Variants of the enzyme tryptophan synthase (TrpB) from Pyrococcus furiosus have been shown to catalyze the reaction of nitroalkanes with serine to produce noncanonical amino acids. rsc.orgacs.org This demonstrates the potential for enzymes to utilize nitroalkanes as building blocks. Future research could focus on engineering enzymes to accept substrates like ethyl 5-methylhex-2-enoate and catalyze the addition of nitromethane.

Lipases and esterases are also central to potential biosynthetic routes, particularly for achieving the desired chirality. nih.govresearchgate.net As demonstrated in the chemoenzymatic synthesis of Pregabalin, lipases can perform kinetic resolutions of racemic esters, providing access to enantiopure intermediates. researchgate.netacs.org An engineered microorganism could be designed to produce the racemic nitro ester, which is then resolved in vivo by a co-expressed lipase (B570770).

The development of such biosynthetic routes would involve a multi-pronged approach, including:

Retrosynthetic analysis to identify potential enzymatic steps.

Enzyme discovery and engineering to create catalysts with the desired activity and selectivity.

Metabolic engineering of a host organism (e.g., E. coli or yeast) to express the necessary enzymes and provide the required precursors.

Computational Chemistry and Molecular Modeling for Reaction Prediction and Optimization

Computational chemistry and molecular modeling are becoming indispensable tools for accelerating the development of chemical processes. For a molecule like Ethyl 5-methyl-3-(nitromethyl)hexanoate, these methods can provide profound insights into its structure, reactivity, and interactions with catalysts, thereby guiding experimental work.

Quantum chemical calculations , such as Density Functional Theory (DFT), can be employed to:

Elucidate reaction mechanisms: For instance, modeling the transition states of the Michael addition of nitromethane to an α,β-unsaturated ester can help in understanding the factors that control stereoselectivity. researchgate.net

Predict reaction outcomes: By calculating the activation energies for different reaction pathways, it is possible to predict which products are likely to form under specific conditions.

Characterize catalyst-substrate interactions: Understanding how a catalyst binds to and activates the nitro group or the ester functionality can aid in the design of more efficient catalysts.

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of the system, which is particularly useful for understanding biocatalytic processes. For example, MD simulations of lipases can reveal:

Substrate binding modes: How Ethyl 5-methyl-3-(nitromethyl)hexanoate fits into the active site of a lipase can explain the observed enantioselectivity.

Conformational changes: Enzymes often undergo conformational changes upon substrate binding, and MD simulations can capture these movements.

The role of solvents: The influence of co-solvents, such as methanol in the enzymatic hydrolysis of the target compound, can be investigated at a molecular level.

The integration of these computational approaches can lead to a more rational and efficient optimization of reaction conditions, reducing the need for extensive experimental screening.

Integration into Flow Chemistry and Continuous Manufacturing Processes

The shift from batch to continuous manufacturing is a major trend in the pharmaceutical and fine chemical industries, driven by the promise of improved safety, efficiency, and product quality. The synthesis and transformations of Ethyl 5-methyl-3-(nitromethyl)hexanoate are well-suited for integration into flow chemistry platforms.

Flow chemistry offers several advantages for reactions involving this compound:

Enhanced safety: The reduction of nitro compounds can be highly exothermic. Flow reactors, with their high surface-area-to-volume ratio, allow for excellent heat dissipation, minimizing the risk of thermal runaways. researchgate.net

Precise control over reaction parameters: Temperature, pressure, and residence time can be precisely controlled, leading to better reproducibility and potentially higher yields and selectivities.

Use of heterogeneous catalysts: Packed-bed reactors can be filled with solid-supported catalysts, allowing for easy separation of the catalyst from the product stream and enabling continuous operation over long periods. researchgate.netqualitas1998.net This is particularly relevant for the hydrogenation of the nitro group using catalysts like Pd/C.

A three-step sequential-flow synthesis of a precursor to Pregabalin has been reported, demonstrating the feasibility of multi-step continuous processes for this class of molecules. acs.org A potential continuous process for a molecule derived from Ethyl 5-methyl-3-(nitromethyl)hexanoate could involve:

A flow reactor for the Michael addition of nitromethane to an α,β-unsaturated ester, potentially using a packed-bed of an organocatalyst.

A second flow reactor containing a packed-bed of a heterogeneous catalyst (e.g., Pd/C) for the continuous hydrogenation of the nitro group.

In-line purification and analysis to monitor the reaction in real-time.

The development of such integrated flow processes would not only improve the efficiency and safety of the synthesis but also align with the principles of green chemistry by reducing waste and energy consumption. qualitas1998.net

Q & A

Q. What are the established synthetic routes for Ethyl 5-methyl-3-(nitromethyl)hexanoate, and what reaction conditions optimize yield?

The synthesis typically involves multi-step reactions, such as nitroalkylation followed by esterification. For example, introducing the nitromethyl group via a Michael addition using nitroalkanes and α,β-unsaturated esters under basic conditions (e.g., Knoevenagel condensation) . Subsequent esterification with ethanol in the presence of acid catalysts (e.g., H₂SO₄) can yield the target compound. Optimization requires controlled temperatures (0–25°C), anhydrous solvents, and catalytic bases like piperidine to minimize side reactions. Purification via fractional distillation or column chromatography is critical for high purity (>95%) .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing Ethyl 5-methyl-3-(nitromethyl)hexanoate?

- NMR Spectroscopy : ¹H and ¹³C NMR identify the ester carbonyl (~170 ppm), nitromethyl protons (δ 4.2–4.5 ppm), and branching methyl groups (δ 0.8–1.2 ppm).

- FTIR : Confirms ester C=O (1720–1740 cm⁻¹) and nitro group (1520–1560 cm⁻¹) stretching .

- GC-MS : Resolves molecular ion peaks (e.g., m/z 217 for [M]⁺) and fragmentation patterns to verify structure .

- HPLC : Quantifies purity using reverse-phase columns (C18) with UV detection at 210–220 nm .

Q. How does the nitromethyl group influence the compound’s reactivity in organic transformations?

The nitromethyl group enhances electrophilicity at the β-carbon, enabling nucleophilic additions (e.g., with amines or thiols). It can also undergo reduction (e.g., catalytic hydrogenation or LiAlH₄) to yield primary amines, useful in pharmaceutical intermediates . The nitro group’s electron-withdrawing effect stabilizes transition states in cycloadditions, facilitating [4+2] Diels-Alder reactions .

Q. What thermodynamic properties (e.g., critical loci, partition coefficients) are relevant for this compound?

- Vapor-Liquid Critical Points : Binary systems with CO₂ or ethanol can be modeled using pressure-temperature-composition diagrams to predict phase behavior .

- Partition Coefficients (logP) : Estimated at ~2.8 (octanol/water), indicating moderate hydrophobicity. Experimental determination via shake-flask method or HPLC retention times is recommended .

- Diffusivity : In structured matrices (e.g., carrageenan), diffusion coefficients (D ≈ 1.2 × 10⁻⁹ m²/s) are minimally affected by matrix rigidity, as shown for analogous esters .

Q. How should researchers address contradictions in reported yields or reaction efficiencies?

Discrepancies often arise from impurities in starting materials or unoptimized conditions. Systematic approaches include:

- DoE (Design of Experiments) : Vary temperature, catalyst loading, and solvent polarity to identify optimal parameters.

- In-line Analytics : Use FTIR or Raman spectroscopy for real-time reaction monitoring .

- Cross-Validation : Compare results with independent methods (e.g., GC vs. HPLC for yield quantification) .

Advanced Research Questions

Q. What strategies control stereochemistry during the synthesis of Ethyl 5-methyl-3-(nitromethyl)hexanoate?

Chiral auxiliaries or asymmetric catalysis (e.g., organocatalysts like proline derivatives) can induce enantioselectivity at the nitromethyl-bearing carbon. For example, L-proline catalyzes asymmetric Michael additions with >80% enantiomeric excess (ee) . Chiral HPLC or capillary electrophoresis is essential for resolving stereoisomers .

Q. How can computational modeling predict reaction mechanisms or optimize synthetic pathways?

- DFT Calculations : Simulate transition states to identify rate-determining steps (e.g., nitroalkane addition barriers).

- MD Simulations : Model solvent effects on reaction kinetics, such as ethanol’s role in esterification equilibria .

- QSPR Models : Correlate molecular descriptors (e.g., Hammett σ) with reactivity to guide catalyst selection .

Q. What structural features of Ethyl 5-methyl-3-(nitromethyl)hexanoate contribute to its biological activity?

- The nitromethyl group may act as a bioisostere for carboxylates, enhancing membrane permeability .

- The branched alkyl chain increases lipophilicity, favoring interactions with hydrophobic enzyme pockets.

- In vitro assays (e.g., enzyme inhibition) paired with molecular docking (AutoDock Vina) can validate target engagement .

Q. How do researchers resolve contradictions in concentration-dependent effects (e.g., activation vs. inhibition)?

For studies like anaerobic digestion, where low ethyl hexanoate concentrations enhance methane production but high doses inhibit it :

- Dose-Response Curves : Establish minimum inhibitory concentrations (MIC) using batch reactors with incremental dosing.

- Metabolomics : Track intermediate metabolites (e.g., acetate, H₂) via GC-MS to identify metabolic bottlenecks .

Q. What methodologies assess the compound’s interactions in multicomponent systems (e.g., catalysis, flavor matrices)?

- SPME-GC-MS : Measures volatile interactions in flavor systems, where esters like ethyl hexanoate synergize with alcohols or thiols .

- Kinetic Profiling : Monitor co-catalytic effects using stopped-flow spectroscopy or microcalorimetry .

- PCA (Principal Component Analysis) : Statistically deconvolute synergistic/antagonistic effects in complex mixtures .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.